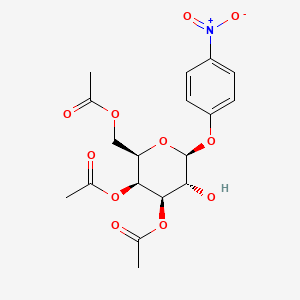

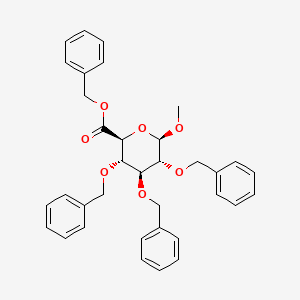

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside is a pivotal compound extensively employed in the realm of biomedicine. It serves as a prime substrate for investigating the activity and specificity of enzymes involved in carbohydrate metabolism. The molecular formula of this compound is C18H21NO11, and it has a molecular weight of 427.36 g/mol.

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside is enzymes involved in carbohydrate metabolism . This compound serves as a substrate for these enzymes, allowing researchers to investigate their activity and specificity .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. The enzymes bind to the compound and catalyze a reaction that modifies it. This interaction allows researchers to study the enzymes’ activity and specificity .

Biochemical Pathways

The compound is involved in the biochemical pathways of carbohydrate metabolism. When the target enzymes act on the compound, they trigger a series of reactions that are part of these pathways. The downstream effects of these reactions can then be studied to gain insights into the role of the enzymes and the pathways they are part of .

Pharmacokinetics

The compound is soluble in chloroform, ethyl acetate, and methanol , which may influence its bioavailability.

Result of Action

The action of the compound results in changes at the molecular and cellular levels. Specifically, it allows for the investigation of the activity and specificity of enzymes involved in carbohydrate metabolism . This can provide valuable insights into the functioning of these enzymes and the biochemical pathways they are part of.

Action Environment

The environment can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s interaction with its target enzymes. The compound is recommended to be stored at -20°C , suggesting that low temperatures may be necessary for its stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside typically involves the acetylation of 4-nitrophenyl beta-D-galactopyranoside. This process includes the use of acetic anhydride and a catalyst such as pyridine under controlled conditions to achieve the tri-O-acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of acetyl groups in the presence of water and an acid or base catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles under controlled conditions.

Major Products Formed

Hydrolysis: 4-Nitrophenyl beta-D-galactopyranoside.

Reduction: 4-Aminophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside.

Substitution: Derivatives with different functional groups replacing the acetyl groups.

Applications De Recherche Scientifique

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside is widely used in scientific research, particularly in:

Chemistry: As a substrate for studying enzyme kinetics and specificity.

Biology: In the investigation of carbohydrate metabolism and enzyme activity.

Medicine: For developing diagnostic assays and studying disease mechanisms.

Industry: In the synthesis of complex carbohydrates and glycosides.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl beta-D-galactopyranoside: Lacks the acetyl groups and is used for similar enzymatic studies.

4-Nitrophenyl hepta-O-acetyl-beta-lactoside: Contains additional acetyl groups and is used in more complex carbohydrate studies.

Uniqueness

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside is unique due to its specific acetylation pattern, which makes it an ideal substrate for studying enzymes that specifically target the 3,4,6 positions on the galactopyranoside ring.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11/c1-9(20)26-8-14-16(27-10(2)21)17(28-11(3)22)15(23)18(30-14)29-13-6-4-12(5-7-13)19(24)25/h4-7,14-18,23H,8H2,1-3H3/t14-,15-,16+,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIXOWIQJYONGM-UYTYNIKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745394 |

Source

|

| Record name | 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62346-04-7 |

Source

|

| Record name | 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)